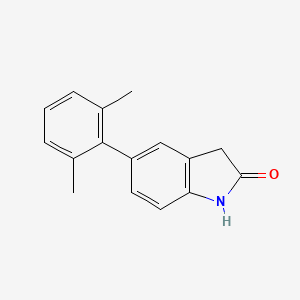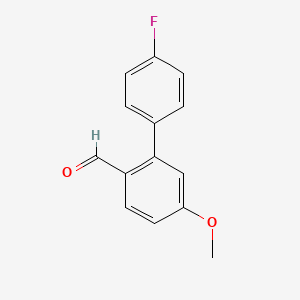
L-Phenylalanine, N-benzoyl-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, N-benzoyl-2-chloro-: is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is a derivative of L-phenylalanine, where the amino group is benzoylated and the compound is chlorinated at the second position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-benzoyl-2-chloro- typically involves the benzoylation of L-phenylalanine followed by chlorination. The benzoylation process can be carried out using benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of L-Phenylalanine, N-benzoyl-2-chloro- may involve large-scale benzoylation and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: L-Phenylalanine, N-benzoyl-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
L-Phenylalanine, N-benzoyl-2-chloro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, N-benzoyl-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other molecules .
Comparaison Avec Des Composés Similaires
N-Benzoyl-L-phenylalanine: A similar compound where the amino group is benzoylated but without chlorination.
L-Phenylalanine: The parent compound without benzoylation or chlorination.
N-Benzoyl-D-phenylalanine: The D-isomer of the benzoylated compound.
Uniqueness: L-Phenylalanine, N-benzoyl-2-chloro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14ClNO3 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
(2S)-2-benzamido-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
XKEDYNYMTZLNSD-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
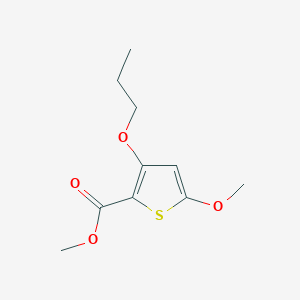
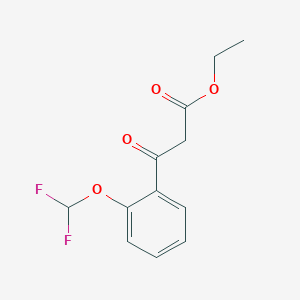
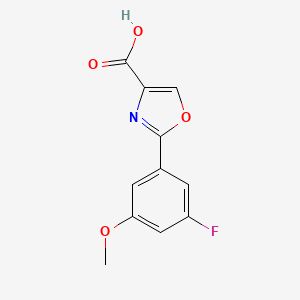

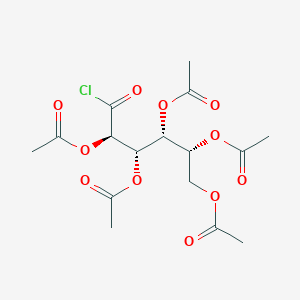
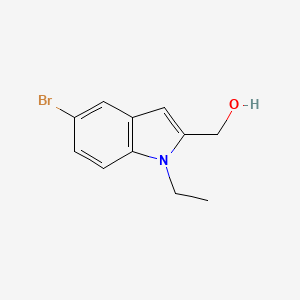
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
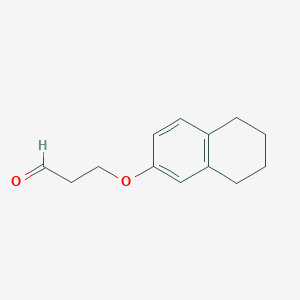
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
